molecular formula C9H9N3OS B8551489 4'-(Methylthio)-alpha-azidoacetophenone

4'-(Methylthio)-alpha-azidoacetophenone

Cat. No.: B8551489
M. Wt: 207.25 g/mol
InChI Key: QYNPLJGKQDDJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(Methylthio)-alpha-azidoacetophenone is a substituted acetophenone derivative characterized by a methylthio (-SMe) group at the para position of the aromatic ring and an azido (-N₃) group at the alpha position of the ketone moiety. This combination of functional groups confers unique reactivity, making it a compound of interest in synthetic organic chemistry, particularly in click chemistry and photochemical applications.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-azido-1-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H9N3OS/c1-14-8-4-2-7(3-5-8)9(13)6-11-12-10/h2-5H,6H2,1H3

InChI Key

QYNPLJGKQDDJAA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4'-(Methylthio)-alpha-azidoacetophenone and related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Notable Properties/Applications References
This compound C₉H₉N₃OS -SCH₃ (para), -N₃ (alpha) Azide, Methylthio, Ketone High reactivity for cycloadditions; potential photolability
4'-Methoxyacetophenone C₉H₁₀O₂ -OCH₃ (para) Methoxy, Ketone Intermediate in flavone synthesis; mild toxicity
4-Methylacetophenone C₉H₁₀O -CH₃ (para) Methyl, Ketone Fragrance component; stable under standard conditions
4-(Methylthio)phenylacetic acid C₉H₁₀O₂S -SCH₃ (para), -COOH Methylthio, Carboxylic Acid Biochemical studies; sulfur metabolism
4'-(Methylsulfonyl)acetophenone C₉H₁₀O₃S -SO₂CH₃ (para) Sulfonyl, Ketone Electron-withdrawing substituent; pharmaceutical intermediates

Reactivity and Functional Group Analysis

  • Azide Group: The alpha-azido group in this compound distinguishes it from other acetophenone derivatives. Azides are known for participation in Staudinger reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling applications in bioconjugation and material science .
  • Methylthio vs. Methoxy/Methyl: The methylthio group (-SCH₃) is a stronger electron donor than methoxy (-OCH₃) but less so than methyl (-CH₃). This affects the electron density of the aromatic ring, influencing electrophilic substitution patterns.
  • Sulfonyl vs. Methylthio: 4'-(Methylsulfonyl)acetophenone’s sulfonyl group (-SO₂CH₃) is electron-withdrawing, contrasting with the electron-donating methylthio group. This alters solubility and reactivity in nucleophilic aromatic substitutions .

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